Methyl 6-(1,3-dioxolan-2-YL)nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

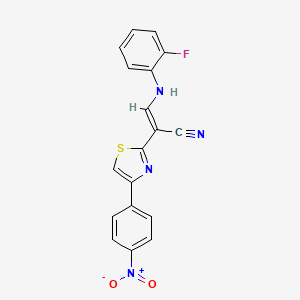

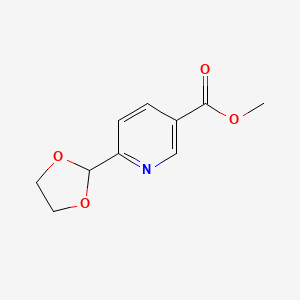

“Methyl 6-(1,3-dioxolan-2-YL)nicotinate” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is “methyl 6-(1,3-dioxolan-2-yl)nicotinate” and its InChI code is "1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3" .

Molecular Structure Analysis

The molecular structure of “Methyl 6-(1,3-dioxolan-2-YL)nicotinate” is based on the InChI code "1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3" . This indicates that the compound has a molecular weight of 209.2 .Physical And Chemical Properties Analysis

“Methyl 6-(1,3-dioxolan-2-YL)nicotinate” is a powder in physical form . Its molecular weight is 209.2 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

- Methyl 6-(1,3-dioxolan-2-yl)nicotinate serves as a reactant for creating ratiometric fluorescent probes. These probes specifically detect cysteine over homocysteine and glutathione. The ability to selectively target cysteine is crucial for understanding redox processes and cellular signaling pathways .

- Researchers have used this compound in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II. Calmodulin kinase II plays a pivotal role in calcium signaling and cellular responses .

- Methyl 6-(1,3-dioxolan-2-yl)nicotinate contributes to the preparation of fluorinated spirobenzofuran piperidines. These compounds act as ligands for the S1 receptor, which is involved in various physiological processes .

- In the realm of cancer research, this compound has been explored for its potential as an antitumor agent. Its unique structure and reactivity make it an interesting candidate for further investigation .

- Rhodium-catalyzed domino hydroformylation/indolization reactions benefit from the use of Methyl 6-(1,3-dioxolan-2-yl)nicotinate. These reactions allow for the regio-selective preparation of indole derivatives, which have diverse biological activities .

- Although not directly related to scientific research, it’s worth noting that the challenges faced by the chemical industry in developing new bio-based solvents are highlighted through a case study involving Methyl 6-(1,3-dioxolan-2-yl)nicotinate. This compound can be synthesized from glycerol and represents an interesting avenue for sustainable solvent development .

Fluorescent Probes for Cysteine Detection

Calmodulin Kinase II Inhibition

Spirobenzofuran Piperidines as S1 Receptor Ligands

Antitumor Agents

Regio-Selective Preparation of Indole Derivatives

Bio-Based Solvents Development

Mecanismo De Acción

Target of Action

Methyl esters of niacin, such as Methyl nicotinate, are often used as active ingredients in over-the-counter topical preparations indicated for muscle and joint pain . The primary targets of these compounds are likely peripheral vasodilators, which enhance local blood flow at the site of application .

Mode of Action

The action of Methyl nicotinate, a similar compound, as a rubefacient is thought to involve peripheral vasodilation . It’s possible that “Methyl 6-(1,3-dioxolan-2-YL)nicotinate” might have a similar mode of action.

Biochemical Pathways

It’s likely that the compound affects pathways related to vasodilation and pain sensation, given the effects of similar compounds .

Pharmacokinetics

Similar compounds like methyl nicotinate are typically applied topically and may be absorbed through the skin to exert their effects .

Result of Action

Similar compounds like methyl nicotinate are known to induce vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Propiedades

IUPAC Name |

methyl 6-(1,3-dioxolan-2-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-13-9(12)7-2-3-8(11-6-7)10-14-4-5-15-10/h2-3,6,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMVLSGXFFCMSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(1,3-dioxolan-2-YL)nicotinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2711633.png)

![4-(5-bromo-2-chlorobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2711635.png)

![3-(3,4-dichlorophenyl)-2-[(methylsulfanyl)methyl]-4(3H)-quinazolinone](/img/structure/B2711638.png)

![3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2711641.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2711642.png)

![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)

![(1-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2711649.png)